

Chemical and physical properties of 3-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260

[Get Quote](#)

A Technical Guide to 3-(2-Formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(2-formylphenyl)benzoic acid**. It details its significance as a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

3-(2-Formylphenyl)benzoic acid is a biphenyl derivative containing both a carboxylic acid and an aldehyde functional group. These reactive handles make it a versatile intermediate for organic synthesis. Its identity and core properties are summarized below.

Property	Value	Source(s)
IUPAC Name	3-(2-formylphenyl)benzoic acid	[1]
Synonym(s)	2'-Formyl-biphenyl-3-carboxylic acid	[2]
CAS Number	205871-52-9	[2] [3]
Molecular Formula	C ₁₄ H ₁₀ O ₃	[2] [3]
Molecular Weight	226.2 g/mol	[3]
Purity	≥98%	[3]
Storage	Room temperature	[3]

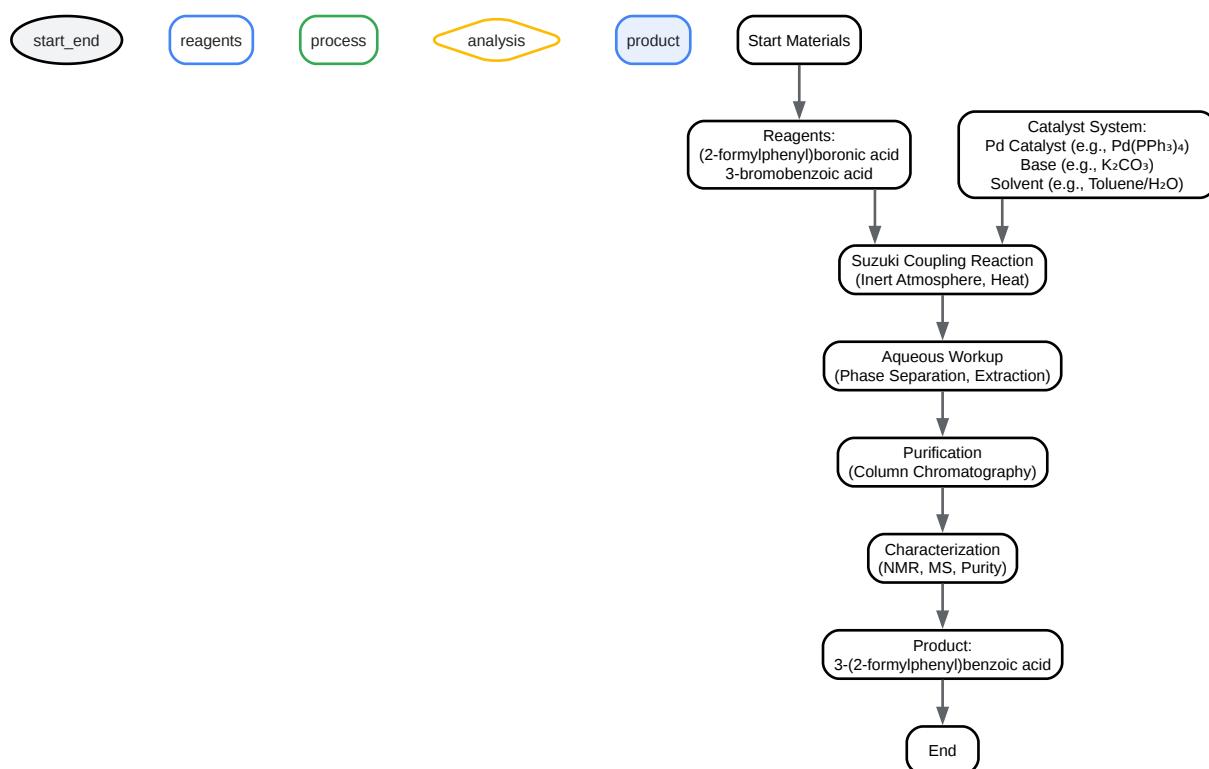
Computed Identifiers:

Identifier	Value
InChI	InChI=1S/C14H10O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-9H, (H,16,17)
InChIKey	NWVOXGWJNSOFTE-UHFFFAOYSA-N
SMILES	C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(=O)O

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3-(2-formylphenyl)benzoic acid** are not readily available in the public domain. However, based on its structure, the following characteristic signals would be expected:

- ¹H NMR: Aromatic protons (multiplets, ~7.0-8.5 ppm), an aldehyde proton (singlet, ~9.5-10.5 ppm), and a carboxylic acid proton (broad singlet, >10 ppm).


- ^{13}C NMR: Aromatic carbons (~120-140 ppm), an aldehyde carbonyl carbon (~190 ppm), and a carboxylic acid carbonyl carbon (~165-175 ppm).
- IR Spectroscopy: A broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}), a C=O stretch from the carboxylic acid (~1700 cm^{-1}), a C=O stretch from the aldehyde (~1690 cm^{-1}), and aromatic C=C stretches (~1450-1600 cm^{-1}).^[4]^[5]^[6]
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at m/z 226.2.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-(2-formylphenyl)benzoic acid** is not published, a logical and common synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

Hypothetical Experimental Workflow: Suzuki Coupling

The following diagram illustrates a plausible workflow for the synthesis and purification of **3-(2-formylphenyl)benzoic acid**. This method involves the coupling of (2-formylphenyl)boronic acid with 3-bromobenzoic acid.

[Click to download full resolution via product page](#)

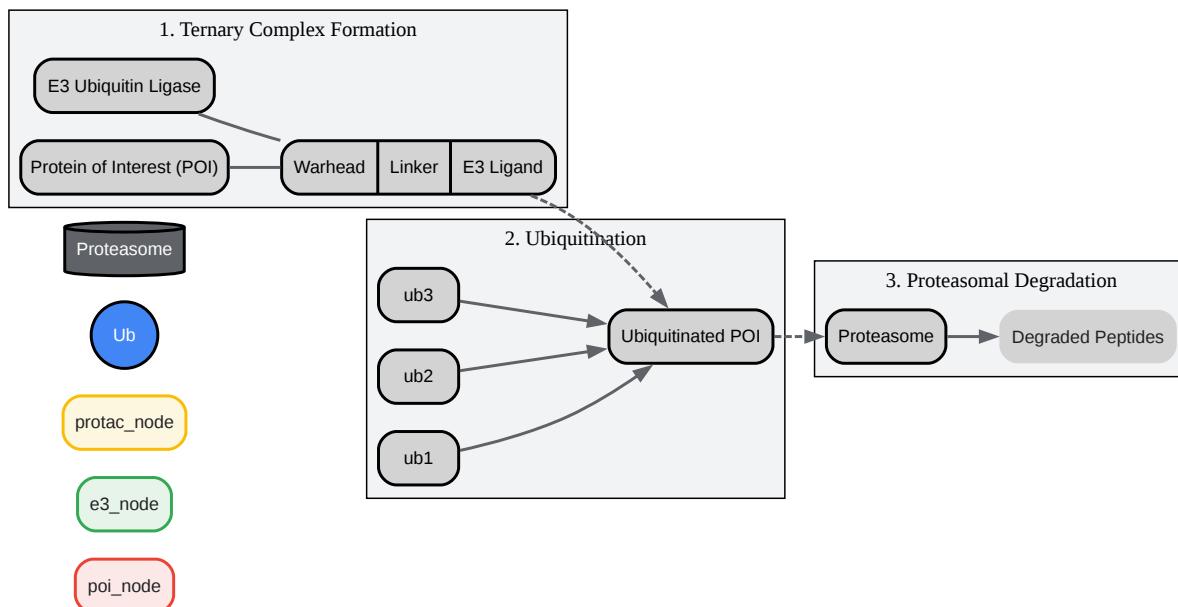
Caption: Hypothetical workflow for the synthesis of **3-(2-formylphenyl)benzoic acid**.

Methodology Details:

- Reaction Setup: (2-formylphenyl)boronic acid, 3-bromobenzoic acid, a palladium catalyst, and a base are combined in a suitable solvent system.
- Coupling: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
- Workup: The reaction mixture is cooled, and an aqueous workup is performed to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by extraction.
- Purification: The crude product is purified, commonly by silica gel column chromatography, to isolate the pure **3-(2-formylphenyl)benzoic acid**.
- Characterization: The final product's identity and purity are confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Applications in Drug Discovery: Targeted Protein Degradation

The primary application for **3-(2-formylphenyl)benzoic acid** in drug development is as a Protein Degrader Building Block.^[3] This positions it as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).


Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.^[7] This approach can target proteins previously considered "undruggable" by traditional inhibitors.^[7]

PROTACs are heterobifunctional molecules composed of three parts:^{[8][9]}

- A "warhead" ligand that binds to the target protein of interest (POI).
- An E3 ligase-recruiting ligand.
- A chemical linker that connects the two ligands.

3-(2-formylphenyl)benzoic acid serves as a versatile scaffold or component within the linker region of a PROTAC. The linker's structure, length, and rigidity are critical for the PROTAC's efficacy, as it must orient the target protein and the E3 ligase correctly to form a productive ternary complex for ubiquitination and subsequent degradation.[8][10]

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

[Click to download full resolution via product page](#)

Caption: The PROTAC mechanism: inducing proximity for targeted protein degradation.

Biological Activity and Signaling Pathways

Currently, there is no specific published data on the biological activity or signaling pathway modulation for **3-(2-formylphenyl)benzoic acid** itself. Its role is primarily that of a synthetic intermediate rather than a bioactive agent.

However, the broader class of benzoic acid derivatives is known to possess a wide range of biological activities, and many are scaffolds for drugs targeting various pathways. Research on related benzoic acid derivatives has shown activities including:

- Anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.[11]
- Anticancer properties by targeting pathways like the estrogen receptor α (ER α).[12][13]
- Enzyme inhibition, for example, against acetylcholinesterase and carbonic anhydrases in the context of Alzheimer's disease research.
- Antagonism of receptors such as the P2Y₁₄ receptor, with potential applications in treating inflammatory conditions like gout.[14]

The exploration of **3-(2-formylphenyl)benzoic acid**'s potential biological effects would require its incorporation into a larger molecular design, such as a PROTAC, followed by systematic screening and mechanistic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2759215 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ER α + Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 3-(2-formylphenyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112260#chemical-and-physical-properties-of-3-2-formylphenyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com